2-iso-Butoxy-5-methylbenzyl alcohol

Description

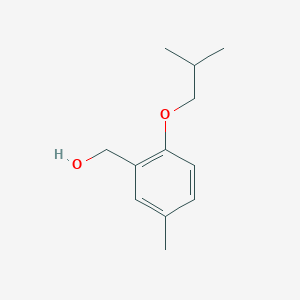

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H18O2 |

|---|---|

Molecular Weight |

194.27 g/mol |

IUPAC Name |

[5-methyl-2-(2-methylpropoxy)phenyl]methanol |

InChI |

InChI=1S/C12H18O2/c1-9(2)8-14-12-5-4-10(3)6-11(12)7-13/h4-6,9,13H,7-8H2,1-3H3 |

InChI Key |

PJABVYLDPXCLFU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(C)C)CO |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 2 Iso Butoxy 5 Methylbenzyl Alcohol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules in solution and the solid state. For 2-iso-butoxy-5-methylbenzyl alcohol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to unambiguously assign all proton and carbon signals and to probe the molecule's conformation.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for establishing connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, COSY would show correlations between the aromatic protons on the benzene (B151609) ring, as well as between the protons of the isobutoxy group (e.g., the methine proton and the methyl protons).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-proton pairs. This is essential for assigning the carbon signals based on their attached, and usually more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds). This technique is invaluable for piecing together the molecular skeleton. For instance, correlations would be expected between the benzylic protons and the aromatic carbons, as well as between the protons of the isobutoxy group and the aromatic carbon to which the oxygen is attached.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. For this compound, NOESY could reveal through-space interactions between the protons of the isobutoxy group and the aromatic protons, helping to define the orientation of the isobutoxy substituent relative to the benzene ring.

Predicted ¹H and ¹³C NMR Data for this compound:

The following table presents predicted chemical shifts for this compound, based on known data for 2-methylbenzyl alcohol and the expected effects of the isobutoxy substituent. rsc.org

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzylic CH₂ | ~4.6 | ~63 |

| Aromatic CH (position 3) | ~7.2 | ~128 |

| Aromatic CH (position 4) | ~7.1 | ~126 |

| Aromatic CH (position 6) | ~7.2 | ~129 |

| Aromatic C (position 1) | - | ~138 |

| Aromatic C (position 2) | - | ~155 (estimated) |

| Aromatic C (position 5) | - | ~136 |

| Methyl (on ring) | ~2.3 | ~21 |

| Isobutoxy OCH₂ | ~3.8 (estimated) | ~75 (estimated) |

| Isobutoxy CH | ~2.1 (estimated) | ~28 (estimated) |

| Isobutoxy CH₃ | ~1.0 (estimated) | ~19 (estimated) |

Note: These are estimated values and would require experimental verification.

Solid-State NMR Investigations for Polymorphism and Crystal Structure

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. For this compound, ssNMR could be used to study polymorphism, which is the ability of a compound to exist in more than one crystal form. Different polymorphs can have distinct physical properties, and ssNMR, in conjunction with X-ray diffraction, can help to characterize these different forms.

Dynamic NMR Studies for Rotational Barriers and Interconversion

Dynamic NMR (DNMR) is used to study the rates of conformational exchange processes. In the case of this compound, DNMR could be employed to investigate the rotational barrier around the aryl-O bond of the isobutoxy group and the C-C bond of the benzyl (B1604629) group. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for these rotations. miamioh.edunist.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound (C₁₂H₁₈O₂), the expected exact mass would be calculated and compared to the experimental value.

The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule and helps to confirm its structure. Based on the fragmentation of similar benzyl alcohol derivatives, the following fragmentation pathways are predicted for this compound: stackexchange.comnih.govucalgary.ca

Loss of the isobutoxy group: Cleavage of the C-O bond of the ether would lead to a significant fragment.

Loss of water: Dehydration is a common fragmentation pathway for alcohols.

Benzylic cleavage: Cleavage of the bond between the aromatic ring and the benzylic carbon would result in a substituted benzyl cation.

Rearrangements: The initial fragments can undergo further rearrangements to form more stable ions.

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z (mass-to-charge ratio) | Predicted Fragment |

| 194 | [M]⁺ (Molecular ion) |

| 121 | [M - C₄H₉O]⁺ |

| 105 | [C₇H₅O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Note: The relative intensities of these fragments would depend on the ionization method and energy.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are highly specific and can be used to identify functional groups and study intermolecular interactions, such as hydrogen bonding.

For this compound, the following characteristic vibrational bands are expected: theaic.orgresearchgate.net

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ in the IR spectrum, characteristic of the hydroxyl group and indicative of hydrogen bonding.

C-H stretches: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found below 3000 cm⁻¹.

C=C stretches: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-O stretches: The C-O stretching vibrations of the alcohol and ether groups would be found in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Out-of-plane bending: The substitution pattern on the benzene ring can be inferred from the out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region.

Predicted Key Vibrational Frequencies (cm⁻¹) for this compound:

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H Stretch (H-bonded) | ~3350 (broad) | Weak |

| Aromatic C-H Stretch | ~3050 | ~3050 |

| Aliphatic C-H Stretch | ~2960, 2870 | ~2960, 2870 |

| Aromatic C=C Stretch | ~1610, 1500 | ~1610, 1500 |

| C-O Stretch (Alcohol) | ~1050 | Weak |

| C-O Stretch (Ether) | ~1250 | ~1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The benzene ring in this compound acts as a chromophore.

The UV-Vis spectrum is expected to show characteristic absorption bands related to the π → π* transitions of the aromatic ring. The substitution on the ring (isobutoxy, methyl, and hydroxymethyl groups) will influence the position and intensity of these absorptions. Based on data for similar substituted benzenes, absorptions are expected around 220 nm and 270 nm. nist.govresearchgate.net

Predicted UV-Vis Absorption Maxima (λmax) for this compound (in a non-polar solvent):

| Transition | Predicted λmax (nm) |

| π → π* (primary band) | ~220 |

| π → π* (secondary band) | ~275 |

X-ray Crystallography for Solid-State Structure Elucidation

A detailed search of crystallographic databases and peer-reviewed scientific literature did not yield any specific X-ray crystallography data for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and precise bond lengths and angles in the solid state is not available for reporting.

To provide a foundational understanding of what such data would entail, a hypothetical data table is presented below. This table illustrates the type of parameters that would be determined from a successful X-ray crystallographic analysis.

Table 1: Hypothetical X-ray Crystallography Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Calculated Density (g/cm³) | Data not available |

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess Determination (if applicable)

The molecular structure of this compound does not inherently possess a stereocenter. The benzyl alcohol moiety becomes chiral only if the benzylic carbon is attached to four different substituents. In the case of this compound, the benzylic carbon is bonded to a hydrogen, a hydroxyl group, and the 2-isobutoxy-5-methylphenyl group, which has a plane of symmetry. Therefore, the molecule is achiral, and concepts of enantiomeric excess, Circular Dichroism (CD), and Optical Rotatory Dispersion (ORD) are not applicable.

Chiroptical spectroscopy techniques are employed for the analysis of chiral molecules, which can exist as non-superimposable mirror images (enantiomers). These techniques measure the differential absorption or rotation of plane-polarized light by a chiral sample. Since this compound is achiral, it does not exhibit these properties.

For a molecule to be analyzed by these methods, it would need to be chiral. If a derivative of this compound were synthesized to introduce a chiral center, then chiroptical spectroscopy could be a valuable tool for its characterization.

Table 2: Applicability of Chiroptical Spectroscopy to this compound

| Spectroscopic Technique | Applicability | Rationale |

| Circular Dichroism (CD) | Not Applicable | The compound is achiral. |

| Optical Rotatory Dispersion (ORD) | Not Applicable | The compound is achiral. |

| Enantiomeric Excess (ee) Determination | Not Applicable | The compound is achiral and does not form enantiomers. |

Theoretical and Computational Studies of 2 Iso Butoxy 5 Methylbenzyl Alcohol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are essential for understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to provide detailed information on molecular geometry, energy, and electronic properties.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. DFT calculations, often employing hybrid functionals like B3LYP, can determine the optimized geometry of 2-iso-butoxy-5-methylbenzyl alcohol, corresponding to the minimum energy structure on the potential energy surface.

From the optimized structure, key electronic properties can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. ucsb.edunih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical descriptor of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

Another valuable output from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the alcohol and ether groups, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydroxyl hydrogen, indicating a site for nucleophilic interaction. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound Calculated at the B3LYP/6-311+G(d,p) level of theory.

| Property | Value | Unit | Significance |

|---|---|---|---|

| Total Energy | -732.54 | Hartrees | Ground state energy of the optimized geometry |

| HOMO Energy | -6.21 | eV | Electron-donating capability |

| LUMO Energy | -0.15 | eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 6.06 | eV | Chemical reactivity and stability |

Ab initio methods are quantum chemistry calculations that rely on first principles without the inclusion of empirical parameters. bohrium.com The choice of method and, crucially, the basis set, determines the accuracy and computational cost of the study. bohrium.comnih.gov A basis set is a set of mathematical functions used to build the molecular orbitals.

Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G*) and the correlation-consistent basis sets developed by Dunning (e.g., cc-pVDZ). wikipedia.org Pople basis sets are computationally efficient, while correlation-consistent sets are designed to converge systematically towards the complete basis set limit, offering higher accuracy at a greater computational expense. wikipedia.org The selection of a basis set, such as 6-311++G(d,p), involves adding diffuse functions ( + ) to describe anions or weak interactions and polarization functions ( * or d,p ) to allow for non-spherical electron distribution, which is critical for accurately modeling molecules with heteroatoms like oxygen. wikipedia.orgpku.edu.cn

This compound possesses significant conformational flexibility due to several rotatable single bonds: the C-O bond of the alcohol, the C-C bond connecting the benzyl (B1604629) group to the ring, and the C-O and C-C bonds within the isobutoxy group. researchgate.netrsc.orgnih.gov Understanding the molecule's preferred shapes, or conformations, is key to understanding its interactions.

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound Relative energies (ΔE) calculated with respect to the most stable conformer (Conformer 1).

| Conformer | Dihedral Angle 1 (Cring-C-O-H) | Dihedral Angle 2 (Cring-C-O-Cisobutyl) | Relative Energy (ΔE) |

|---|---|---|---|

| 1 | ~60° (gauche) | ~180° (anti) | 0.00 kcal/mol |

| 2 | ~180° (anti) | ~180° (anti) | +1.25 kcal/mol |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations describe static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. acs.orgchemrxiv.org In an MD simulation, the molecule is placed in a simulated environment, such as a box of water or another solvent, and the motions of all atoms are calculated by solving Newton's equations of motion.

For this compound, MD simulations can reveal how the molecule explores its conformational landscape in a solution. chemrxiv.org Trajectory analysis can show the frequencies of transitions between different stable conformations, providing a more realistic picture of its flexibility than static calculations alone. Furthermore, MD simulations are ideal for studying solute-solvent interactions. chemrxiv.org They can quantify the hydrogen bonding between the alcohol group and surrounding water molecules, characterize the structure of the solvent shell around the hydrophobic and hydrophilic parts of the molecule, and provide data for calculating thermodynamic properties like the free energy of solvation.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling at a Molecular Level

QSAR and QSPR models are statistical tools that correlate the chemical structure of molecules with their biological activity or physicochemical properties, respectively. nih.govnih.gov The fundamental principle is that the structure of a molecule dictates its properties and activities. biointerfaceresearch.com To build such a model, the chemical structure must first be translated into a set of numerical values known as molecular descriptors. ucsb.edunih.gov

Molecular descriptors are numerical representations of a molecule's chemical information. nih.gov They can be calculated from the molecular structure and fall into several categories. For a molecule like this compound, a wide range of descriptors would be calculated to capture its various structural features for use in potential QSAR/QSPR models. researchgate.netresearchgate.netnih.gov

These descriptors form the basis for developing predictive models. By analyzing a set of related molecules with known properties (e.g., solubility, toxicity), statistical methods can identify which descriptors are most correlated with that property, leading to a predictive QSAR or QSPR equation. nih.gov

Predictive Model Development for Molecular Recognition

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are developed to correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.govmdpi.com This approach is instrumental in understanding the molecular features that govern the recognition of a ligand by a biological receptor.

For this compound and its analogues, a QSAR study would involve the generation of a dataset of structurally similar compounds with known activities towards a specific target. Molecular descriptors, which are numerical representations of a molecule's properties, would then be calculated. mdpi.com These descriptors can be categorized as constitutional, topological, geometrical, and physicochemical. mdpi.com

The development of a predictive model for molecular recognition would follow these general steps:

Data Set Compilation: A series of alkoxy-substituted benzyl alcohols would be synthesized and their biological activity (e.g., binding affinity to a receptor) would be measured.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated using specialized software.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), or more advanced machine learning algorithms like Support Vector Machines (SVM) or Artificial Neural Networks (ANN), would be used to build a mathematical model that links the descriptors to the observed activity. nih.gov

Validation: The predictive power of the model would be rigorously assessed using techniques like cross-validation and external validation with a separate test set of compounds. nih.gov

A hypothetical QSAR model for a series of compounds including this compound might reveal that properties such as the solvent-accessible surface area of the alkoxy group and the electronic charge on the benzylic hydroxyl group are critical for molecular recognition.

Interactive Data Table: Hypothetical Molecular Descriptors for QSAR Analysis

Below is a hypothetical data table of molecular descriptors that could be used to develop a QSAR model for a series of benzyl alcohol derivatives.

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Activity (IC50, µM) |

| This compound | 194.27 | 2.85 | 29.46 | 5.2 |

| 2-Ethoxy-5-methylbenzyl alcohol | 166.22 | 2.13 | 29.46 | 12.8 |

| 2-Propoxy-5-methylbenzyl alcohol | 180.25 | 2.54 | 29.46 | 8.5 |

| 2-Butoxy-5-methylbenzyl alcohol | 194.27 | 2.95 | 29.46 | 6.1 |

In Silico Prediction of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms, including the identification of transition states and the calculation of activation energies. For this compound, in silico methods can predict its reactivity in various chemical transformations, such as oxidation or etherification.

For instance, the oxidation of benzyl alcohol to benzaldehyde can be studied using computational methods to understand the reaction pathway. nih.govpatsnap.com Density Functional Theory (DFT) is a common quantum mechanical method used to calculate the energies of reactants, intermediates, transition states, and products. This allows for the mapping of the potential energy surface of the reaction.

A computational study on the reaction mechanism of this compound might involve:

Modeling Reactants and Products: The 3D structures of the reactant (this compound) and the potential products (e.g., the corresponding aldehyde or carboxylic acid) are optimized to find their lowest energy conformations.

Locating Transition States: Sophisticated algorithms are used to find the transition state structure connecting the reactants and products. The transition state is a high-energy, short-lived species that represents the energy barrier of the reaction. chemrxiv.org

Calculating Activation Energy: The energy difference between the transition state and the reactants gives the activation energy, which is a key determinant of the reaction rate.

These computational predictions can provide valuable insights into the feasibility of a reaction and help in the design of catalysts or the optimization of reaction conditions. acs.org

Interactive Data Table: Hypothetical Energy Profile for a Reaction

This table presents a hypothetical energy profile for the oxidation of this compound, as might be calculated using DFT.

| Species | Relative Energy (kcal/mol) |

| Reactant | 0.0 |

| Transition State | +15.2 |

| Product | -25.8 |

Molecular Docking Simulations for Ligand-Target Binding Affinity Prediction (at a molecular level)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.govcomputabio.com This method is crucial in drug discovery for predicting the binding affinity and understanding the interactions between a small molecule and its biological target at the atomic level. nih.gov

For this compound, molecular docking simulations could be used to predict its binding to a specific protein target. The process typically involves:

Preparation of Receptor and Ligand: The 3D structures of the target protein and the ligand (this compound) are prepared. This includes adding hydrogen atoms and assigning appropriate atomic charges.

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site of the protein. h-its.org

Scoring and Ranking: A scoring function is used to estimate the binding affinity for each pose, and the poses are ranked accordingly. h-its.org The result is a predicted binding mode and an estimated binding energy.

The docking results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. This information is invaluable for understanding the basis of molecular recognition and for designing more potent and selective ligands.

Interactive Data Table: Hypothetical Molecular Docking Results

This table shows hypothetical results from a molecular docking simulation of this compound with a hypothetical protein target.

| Parameter | Value |

| Binding Energy (kcal/mol) | -7.8 |

| Hydrogen Bonds | 2 |

| Interacting Residues | Tyr84, Ser122, Phe290 |

Investigation of Molecular Interactions and Biochemical Mechanisms of 2 Iso Butoxy 5 Methylbenzyl Alcohol

Enzyme Inhibition and Activation Studies at the Molecular Level (In Vitro)

Kinetic Analysis of Enzyme-Compound Interactions

No data is available on the kinetic parameters (e.g., Kᵢ, IC₅₀) of 2-iso-butoxy-5-methylbenzyl alcohol with any specific enzyme.

Identification of Binding Sites and Modes

There are no published studies identifying the specific amino acid residues or binding pockets within any enzyme that might interact with this compound.

Receptor Binding Studies in Isolated Biological Systems

Ligand-Receptor Affinity and Selectivity Determination

Information regarding the binding affinity (e.g., Kₔ) or selectivity of this compound for any receptor is not available.

Allosteric Modulation Mechanisms

There is no evidence to suggest whether this compound acts as an allosteric modulator of any receptor.

Cellular Pathway Modulation in In Vitro Cell Line Models

No studies have been found that investigate the effects of this compound on specific cellular signaling pathways in any cell line.

Investigation of Intracellular Signaling Cascade Modulation

No studies investigating the specific effects of this compound on intracellular signaling cascades have been identified.

For context, research on the parent compound, benzyl (B1604629) alcohol, has shown that it can modulate cellular signaling. For example, benzyl alcohol has been observed to increase membrane fluidity, which in turn can affect signaling systems like the cyclic AMP (cAMP) synthesis pathway in renal epithelial cells. nih.gov It was found to increase basal cAMP levels and modulate the cellular response to various stimuli, suggesting that changes in the cell membrane's physical state can influence signaling protein function. nih.gov Studies on other alcohol compounds have also pointed to complex interactions with numerous signaling pathways in liver cells, impacting immunity and metabolism. nih.gov Typically, investigations in this area would use cell cultures to examine how the compound affects key signaling proteins, such as through phosphorylation or changes in downstream target activation, often measured by techniques like Western blotting or specific enzyme activity assays.

Effects on Gene Expression and Protein Synthesis (at the cellular level)

There is no available research on the effects of this compound on gene expression or protein synthesis at the cellular level.

Generally, to determine such effects, researchers would expose specific cell types (e.g., hepatocytes, neurons) to the compound and perform transcriptomic analysis (like microarray or RNA-sequencing) to identify changes in gene expression. This would reveal which cellular pathways are activated or suppressed. Subsequent proteomic analysis would confirm if these changes in gene expression translate to altered levels of protein synthesis.

Metabolic Transformations of this compound in In Vitro Systems

No data exists on the specific metabolic fate of this compound in any biological system.

Identification and Characterization of Metabolites

There are no identified metabolites for this compound in the scientific literature.

A standard approach to identify metabolites involves incubating the parent compound with in vitro systems that mimic liver metabolism, such as liver microsomes or S9 fractions, which contain a high concentration of drug-metabolizing enzymes. Following incubation, analytical techniques like liquid chromatography-mass spectrometry (LC-MS) are used to separate and identify the chemical structures of the resulting metabolites.

Enzymatic Pathways Involved in Biotransformation

The specific enzymatic pathways responsible for the biotransformation of this compound are unknown.

Based on its structure as an alkoxy-substituted benzyl alcohol, it would be hypothesized to undergo metabolism through pathways common to such compounds. These typically involve two main phases of biotransformation.

Phase I Metabolism: Oxidation of the alcohol group to an aldehyde and then a carboxylic acid, a reaction often catalyzed by alcohol dehydrogenases and aldehyde dehydrogenases. The ether (isobutoxy) group could also be a site for O-dealkylation, mediated by Cytochrome P450 (CYP) enzymes.

Phase II Metabolism: The original alcohol or its acidic metabolites could be conjugated with molecules like glucuronic acid (via UGT enzymes) or sulfate (B86663) (via SULT enzymes) to increase water solubility and facilitate excretion.

Research on other alkoxy-substituted benzyl alcohols has noted their interaction with various enzyme systems, including those from yeast and fungi, which are capable of breaking down such structures. upenn.eduethernet.edu.et

The table below illustrates a hypothetical metabolic pathway, as is commonly investigated for substituted benzyl alcohols. This is not based on experimental data for this compound.

| Hypothetical Metabolite | Potential Enzymatic Pathway | Description of Transformation |

| 2-iso-Butoxy-5-methylbenzaldehyde | Alcohol Dehydrogenase (ADH) | Oxidation of the primary alcohol group to an aldehyde. |

| 2-iso-Butoxy-5-methylbenzoic acid | Aldehyde Dehydrogenase (ALDH) | Oxidation of the aldehyde group to a carboxylic acid. |

| 2-Hydroxy-5-methylbenzyl alcohol | Cytochrome P450 (CYP-mediated O-dealkylation) | Removal of the iso-butyl group from the ether linkage. |

| This compound glucuronide | UDP-glucuronosyltransferase (UGT) | Conjugation of a glucuronic acid molecule to the alcohol group. |

Applications of 2 Iso Butoxy 5 Methylbenzyl Alcohol and Its Derivatives in Chemical Research

A Versatile Building Block in Complex Organic Synthesis

The inherent reactivity and structural features of 2-iso-butoxy-5-methylbenzyl alcohol make it a valuable precursor in the multi-step construction of complex organic molecules. Its utility spans from the synthesis of pharmacologically active scaffolds to its incorporation as a key intermediate in the total synthesis of natural products.

Precursor for Pharmacologically Relevant Scaffolds

The substituted benzyl (B1604629) alcohol framework of this compound serves as a foundational element for the synthesis of a diverse array of pharmacologically relevant scaffolds. The hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid, or transformed into a leaving group for nucleophilic substitution, opening avenues for extensive molecular elaboration. For instance, derivatives such as 2-isobutoxy-5-methylphenylboronic acid are instrumental in Suzuki coupling reactions, a cornerstone of modern drug discovery for the formation of carbon-carbon bonds. sigmaaldrich.com Similarly, the amino-substituted analogue, 2-amino-5-methylbenzyl alcohol, provides a nucleophilic center for the construction of nitrogen-containing heterocycles, which are prevalent in many classes of therapeutic agents. sigmaaldrich.com

The strategic placement of the iso-butoxy group can influence the pharmacokinetic properties of the resulting molecules, potentially enhancing their solubility or ability to cross biological membranes. This makes derivatives of this compound attractive starting materials for medicinal chemistry campaigns aimed at discovering new drugs.

Intermediate in the Total Synthesis of Natural Products

The total synthesis of natural products often requires the use of chiral building blocks and robust reaction methodologies to construct intricate molecular architectures. While direct application of this compound in a completed total synthesis is not yet prominently documented, its structural motifs are found in intermediates of complex syntheses. The principles of retrosynthetic analysis suggest that the substituted benzyl alcohol core could be a key fragment in the assembly of larger natural products. For example, vicinal ketoesters, which can be conceptually derived from related aromatic precursors, are key intermediates in the synthesis of various natural products. beilstein-journals.org

The Mitsunobu reaction, a powerful tool for the stereospecific inversion of alcohols, is frequently employed in natural product synthesis. nih.gov A chiral version of this compound could, in principle, participate in such reactions to set a crucial stereocenter in a synthetic route. The journey to complex natural products often involves the piecing together of less complex, functionalized building blocks, a role for which this compound and its derivatives are well-suited.

As a Chemical Probe Molecule for Mechanistic Biological Studies

Understanding the intricate mechanisms of biological processes at the molecular level is a fundamental goal of chemical biology. Chemical probes, small molecules designed to interact with specific biological targets, are indispensable tools in this endeavor. The structural features of this compound derivatives allow for their development as potential chemical probes.

For instance, by appending a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) to the benzyl alcohol or the aromatic ring, researchers can design molecules capable of binding to a specific protein or enzyme. The iso-butoxy and methyl groups can be systematically varied to optimize binding affinity and selectivity. A derivative like 2-isobutoxy-5-(4-methylthiazol-2-yl)benzamide, for example, incorporates a thiazole (B1198619) unit known to participate in various biological interactions, suggesting its potential as a scaffold for probe development. bldpharm.com These probes can then be used to visualize the localization of their target within a cell, to quantify its abundance, or to elucidate its function.

Development of Novel Reagents and Catalysts Based on Its Structural Features

The creation of novel reagents and catalysts with enhanced efficiency, selectivity, and substrate scope is a continuous pursuit in chemical synthesis. The scaffold of this compound offers a platform for designing such tools.

The benzyl alcohol moiety can be transformed into a variety of functional groups that can act as ligands for metal catalysts. For example, conversion to a phosphine (B1218219) or an N-heterocyclic carbene (NHC) precursor would allow for the synthesis of new transition metal complexes. The steric bulk of the iso-butoxy group and the electronic properties of the substituted benzene (B151609) ring could tune the catalytic activity and selectivity of the resulting metal center.

Furthermore, the hydroxyl group itself can participate in organocatalysis, for instance, by acting as a hydrogen bond donor to activate substrates in an enantioselective reaction. The development of chiral variants of this compound could lead to a new class of organocatalysts for asymmetric synthesis.

Potential in Materials Science (e.g., as a monomer, cross-linker, or additive)

The field of materials science seeks to create new materials with tailored properties for a wide range of applications. The bifunctional nature of this compound, possessing a polymerizable or reactive hydroxyl group and a modifiable aromatic ring, makes it a candidate for incorporation into polymeric materials.

As a monomer, it could be polymerized through its hydroxyl group to form polyethers or polyesters. The iso-butoxy and methyl substituents would influence the physical properties of the resulting polymer, such as its glass transition temperature, solubility, and mechanical strength.

Alternatively, it could function as a cross-linker to improve the thermal and mechanical stability of existing polymers. The benzyl alcohol can react with functional groups on polymer chains, creating a three-dimensional network. Its role as an additive could also be explored, where it might act as a plasticizer or a compatibilizer in polymer blends. While a related compound, 2-hydroxy-5-methylbenzyl alcohol, is noted as a precursor for polymers and resins, the specific potential of the iso-butoxy derivative in materials science remains an area ripe for investigation. ontosight.ai

Future Directions and Emerging Research Avenues for 2 Iso Butoxy 5 Methylbenzyl Alcohol

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The pursuit of green and sustainable chemical synthesis is a paramount goal in modern chemistry. Future research into 2-iso-butoxy-5-methylbenzyl alcohol will likely prioritize the development of novel synthetic methodologies that are both highly efficient and environmentally benign.

Current synthetic approaches to benzyl (B1604629) alcohols and their ethers often rely on traditional methods that may involve harsh reaction conditions or the use of hazardous reagents. organic-chemistry.orgnih.gov Emerging strategies in green chemistry offer promising alternatives. For instance, the use of iron(II/III) chloride in a recyclable solvent like propylene (B89431) carbonate has been shown to be effective for the etherification of benzyl alcohols. acs.org This approach, along with solvent-free mechanochemical methods, could significantly reduce the environmental impact of synthesizing this compound and its derivatives. acs.org

Furthermore, enzymatic cascades are gaining traction for the synthesis of benzyl alcohol and its analogs directly from bio-based precursors like L-phenylalanine. researchgate.net Exploring similar biocatalytic pathways could offer a highly sustainable route to this compound. Additionally, palladium-catalyzed allylic etherification of phenols presents another modern and efficient method for forming the crucial ether linkage in the molecule. frontiersin.org The development of one-pot cascade biotransformations could further streamline the synthesis, making it more atom-economical and cost-effective. researchgate.net

Table 1: Potential Sustainable Synthetic Approaches for this compound

| Synthetic Strategy | Key Advantages | Relevant Research |

| Iron-Catalyzed Etherification | Utilizes an inexpensive and environmentally benign catalyst; can be performed in a recyclable solvent. acs.org | Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride. acs.org |

| Mechanochemistry | Solvent-less reaction conditions, reducing waste and energy consumption. acs.org | Solvent-less Dehydrogenative C–H Etherification with Alcohols Using Mechanochemistry. acs.org |

| Enzymatic Cascade Synthesis | Utilizes renewable feedstocks and operates under mild, aqueous conditions. researchgate.net | One‐Pot Cascade Biotransformation for Efficient Synthesis of Benzyl Alcohol and Its Analogs. researchgate.net |

| Palladium-Catalyzed Etherification | High efficiency and regioselectivity under mild conditions. frontiersin.org | Palladium-catalyzed allylic etherification of phenols with vinyl ethylene (B1197577) carbonate. frontiersin.org |

Advanced Computational Methodologies for Deeper Mechanistic Understanding

Advanced computational techniques are becoming indispensable tools for elucidating reaction mechanisms and predicting the properties of chemical compounds. For this compound, these methods can provide profound insights into its reactivity and potential biological interactions.

Quantitative Structure-Activity Relationship (QSAR) studies have been successfully applied to analyze the toxicity and reactivity of substituted benzyl alcohols. researchgate.netresearchgate.net Similar 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), could be developed for this compound to understand the relationship between its structural features and potential biological activities. nih.gov These models can help in predicting the activity of newly designed derivatives and guide their synthesis.

Molecular docking simulations are another powerful tool to investigate the binding of small molecules to biological targets. nih.govnih.govresearchgate.net By docking this compound into the active sites of various enzymes or receptors, researchers can hypothesize its potential mechanisms of action and identify key interactions that contribute to its biological effects. This information is crucial for the rational design of more potent and selective derivatives. Computational studies can also be employed to understand the reactivity parameters of benzyl alcohols, such as in hydrogen atom transfer reactions, which can be important for understanding their chemical behavior. acs.org

Design and Synthesis of Advanced Derivatives with Tuned Molecular Properties

The core structure of this compound provides a versatile scaffold for the design and synthesis of advanced derivatives with fine-tuned molecular properties. By systematically modifying its structure, researchers can enhance its potency, selectivity, and pharmacokinetic properties for various applications.

Structure-activity relationship (SAR) studies of benzyl ether derivatives have shown that modifications to the aromatic ring and the ether linkage can significantly impact their biological activity. nih.govnih.govnih.gov For instance, introducing different substituents on the benzene (B151609) ring or altering the nature of the ether group can modulate the compound's interaction with its biological target. The synthesis of a novel series of compounds based on a similar 2-isobutoxy-5-substituted phenyl core has been reported, indicating the feasibility of creating a library of derivatives for further investigation. researchgate.net

The development of novel synthetic methods, such as the application of the Mitsunobu reaction to convert substituted benzyl alcohols to amines, opens up avenues for creating a diverse range of derivatives with different functional groups. acs.org These new derivatives can then be screened for a wide array of biological activities.

Integration with High-Throughput Screening for Chemical Probe Discovery (In Vitro)

High-throughput screening (HTS) is a powerful technology for rapidly testing large libraries of compounds for their biological activity. nih.govcreative-enzymes.comacs.org Integrating the synthesis of this compound and its derivatives with HTS can accelerate the discovery of novel chemical probes.

Chemical probes are small molecules that can be used to study the function of proteins and biological pathways. unc.edu By screening a library of derivatives of this compound against a panel of biological targets, such as enzymes or receptors, it is possible to identify "hits" with specific biological activities. washington.edursc.org These hits can then be further optimized to develop potent and selective chemical probes.

HTS assays can be designed to measure various parameters, such as enzyme inhibition, receptor binding, or changes in cellular phenotype. nih.gov The development of microfluidic-based HTS methods offers a way to perform these assays rapidly and with minimal reagent consumption. washington.edursc.org

Exploiting Structural Features for New Chemical Tool Development

The unique structural features of this compound can be exploited for the development of new chemical tools for biological research. Its substituted benzyl alcohol moiety and ether linkage provide handles for further chemical modification.

For example, the phenolic hydroxyl group in a precursor could be a key feature for developing fluorescent probes. By incorporating fluorophores, it might be possible to create probes for imaging specific biological processes or targets. The principles of fluorescent probe design, such as modifying structures to achieve red-shifted emissions, could be applied. nih.gov

Furthermore, the development of molecular imaging probes, such as those for Positron Emission Tomography (PET), often involves the chemical modification of small molecules. nih.gov The structure of this compound could serve as a starting point for designing such imaging agents. The development of pharmacophore models can also guide the design of new chemical entities based on the key structural features of this compound. researchgate.netresearchgate.netnih.govrsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.